molecular formula C14H18N2O3 B2430663 2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid CAS No. 743440-33-7

2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B2430663
CAS No.: 743440-33-7
M. Wt: 262.309
InChI Key: ADCFQGFVVSLIGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, carboxylic acid group, and pyrrole ring would all contribute to its overall structure. These groups could also participate in various types of intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which could affect its physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction, while the carboxylic acid group could participate in reactions such as esterification or decarboxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of its intermolecular interactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : The compound has been synthesized through methods such as condensation reactions. For example, the synthesis of related compounds involves the condensation of aldehydes and cyanoacetates, followed by purification techniques like column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

  • Structural and Electronic Analysis : Studies have been conducted to reveal the structural characteristics using methods such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. Additionally, electronic properties are analyzed using techniques like ultraviolet-visible absorption spectroscopy (Kotteswaran et al., 2016).

  • Chemical Reactivity and Applications : The compound and its derivatives show varied reactivity, which can be useful in different chemical processes. For instance, compounds with pyrrole and isoxazoline structures have been synthesized for their potential in various applications, including their use in antimicrobial activities (Kumar, Kumar, & Nihana, 2017).

Potential in Biomedical Research

  • Immunobiological Activities : Derivatives of the compound have been explored for their potential in immunostimulation and immunomodulation. Certain compounds have shown to enhance the secretion of chemokines and augment NO biosynthesis, indicating their potential use in immunological studies (Doláková et al., 2005).

  • Antimicrobial Evaluation : Novel substituted derivatives have been synthesized and tested for their in vitro antibacterial activity. These studies demonstrate the potential of these compounds as significant antimicrobial agents (Kumar et al., 2017).

Advanced Material Science Applications

  • Optical and Electronic Applications : The compound's derivatives have properties that can be exploited in material sciences, such as in the development of nonlinear optical materials. Studies involving X-ray crystallography and quantum chemical calculations confirm the NLO activity of certain derivatives, which is crucial in the field of photonics and electronics (Venkatesan et al., 2016).

  • Synthesis of Novel Compounds for Various Applications : Research has been conducted on synthesizing novel compounds containing the pyrrole structure for various applications. For example, the synthesis of pyrrole alkaloids with bulky N-alkyl side chains has been explored, providing insights into the synthesis of complex organic compounds (Youn et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Properties

IUPAC Name

(E)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-9-5-12(6-13(7-15)14(17)18)11(3)16(9)10(2)8-19-4/h5-6,10H,8H2,1-4H3,(H,17,18)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCFQGFVVSLIGN-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C(C)COC)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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